molecular formula C9H4ClIN2O B8382809 6-Iodoquinoxaline-2-carbonyl chloride

6-Iodoquinoxaline-2-carbonyl chloride

Cat. No. B8382809
M. Wt: 318.50 g/mol
InChI Key: IDOCAVHDFGETNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodoquinoxaline-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H4ClIN2O and its molecular weight is 318.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodoquinoxaline-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodoquinoxaline-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H4ClIN2O

Molecular Weight

318.50 g/mol

IUPAC Name

6-iodoquinoxaline-2-carbonyl chloride

InChI

InChI=1S/C9H4ClIN2O/c10-9(14)8-4-12-7-3-5(11)1-2-6(7)13-8/h1-4H

InChI Key

IDOCAVHDFGETNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1I)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 23 (200 mg, 0.67 mmol) in dry dichloromethane (10 mL), under argon and at 0° C., was added dropwise dry N,N-dimethylformamide (100 μL) and thionyl chloride (200 μL, 2.74 mmol). The reaction mixture was stirred at reflux for 3 h. After cooling to room temperature, the solvent was removed under reduced pressure to afford crude 6-iodoquinoxaline-2-carbonyl chloride. This was suspended in dry tetrahydrofuran (10 mL) and were successively added, under argon, p-nitrophenol (93 mg, 0.67 mmol) and dropwise a solution of triethylamine (95 μL, 0.68 mmol) in dry tetrahydrofuran (5 mL). The solution was stirred at 50° C. for 18 h. After cooling to room temperature, dichloromethane (30 mL) was added and the resulting solution was washed with a 5% aqueous sodium carbonate solution (20 mL). The aqueous layer was extracted with dichloromethane (5×15 mL) and the organic layers were combined, dried on magnesium sulfate and evaporated under reduced pressure. The resulting precipitate was triturated with ether (5 mL) and collected by filtration to afford ester 24 (225 mg, 0.53 mmol) as a beige solid. Yield 80%; mp 228-230° C.; 1H NMR (400 MHz, DMSO-d6) δ 7.71 (d, 2H, J=7 Hz), 8.09 (d, 1H, J=9 Hz), 8.30 (dd, 1H, J=2, 9 Hz), 8.41 (d, 2H, J=7 Hz), 8.72 (d, 1H, J=2 Hz), 9.60 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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